molecular formula C13H12N2O B2370840 2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL CAS No. 87753-08-0

2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL

Cat. No.: B2370840
CAS No.: 87753-08-0
M. Wt: 212.252
InChI Key: AGQQOLIHSSZYLE-UHFFFAOYSA-N
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Description

2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL is a heterocyclic compound with a pyrimidinone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various physiologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL can be achieved through several methods. One common approach involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another method includes the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This includes selecting appropriate solvents, controlling the temperature, and using catalysts to facilitate the reaction . The choice of starting materials and the sequence of reagent addition are also crucial factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions vary, but they often involve controlling the temperature, pH, and solvent choice to achieve the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: It is used in the study of enzyme interactions and as a probe for understanding biological pathways.

    Medicine: This compound is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,5,6,7-Tetrahydro-4H-indol-4-one: This compound shares a similar core structure and is also used in medicinal chemistry.

    4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: This compound has a similar bicyclic structure and is used in the synthesis of pharmaceuticals.

Uniqueness

2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL is unique due to its specific substitution pattern and the presence of a phenyl group, which can enhance its biological activity and binding affinity to molecular targets. This makes it a valuable compound for developing new therapeutic agents and studying biological processes.

Properties

IUPAC Name

2-phenyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-13-10-7-4-8-11(10)14-12(15-13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQQOLIHSSZYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(NC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 15.6 g (190 mmol) of sodium acetate, 25 mL (172.7 mmol) of ethyl cyclopentanone-2-carboxylate, 27.7 g (177 mmol) of benzamidine hydrochloride and 250 mL of xylene was refluxed with a Dean Stark trap for 8 hours. Most of the xylene was distilled off and the hot reaction mixture was poured onto crushed ice. The reaction mixture was left to stand at room temperature for 0.5 hour, then vacuum filtered to remove the product, as a gray solid. The solid was air dried overnight to yield 13.35 g (37.0%) of 2-phenyl-3,5,6,7-tetrahydro-4H-cyclopentapyrimidin-4-one. 1H-NMR (CDCl3) δ2.11 (2H,m), 2.90 (4H,m), 7.5 (3H,m), 8.18 (2H,m).
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
benzamidine hydrochloride
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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